Hexcarbacholine bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

六碳胆碱溴化物,也称为六甲铵溴化物,是一种主要用于手术麻醉的长效肌肉松弛剂。它以通过作为去极化神经肌肉阻滞剂来诱导肌肉松弛的能力而闻名。 这种化合物已在欧洲广泛用于外科手术,但在美国的临床应用有限 .

准备方法

合成路线及反应条件

六碳胆碱溴化物的合成涉及六甲铵与溴的反应。该过程通常需要控制条件以确保形成所需的溴化盐。反应在水性介质中进行,产物通过结晶纯化。

工业生产方法

六碳胆碱溴化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。最终产品经过严格的质量控制措施,以符合药品标准。

化学反应分析

Structural Features and Reactivity

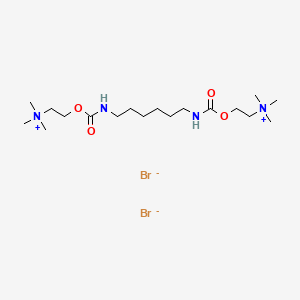

Hexcarbacholine bromide comprises two trimethylazanium groups linked via a carbamate-ester bridge and a hexyl chain (PubChem CID: 71495) . Key reactive sites include:

-

Quaternary ammonium centers : Prone to hydrolysis or elimination reactions.

-

Carbamate and ester linkages : Susceptible to hydrolysis.

-

Bromide counterions : Participates in ion-exchange or redox processes.

2.1. Carbamate/Ester Hydrolysis

Under acidic or alkaline conditions, the carbamate and ester groups hydrolyze:

Acidic Hydrolysis :

Carbamate+H3O+→Amine+CO2+Alcohol

Alkaline Hydrolysis :

Carbamate+OH−→Amine+CO32−+Alcohol

Kinetic Data for Analogous Compounds :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1.0 | 2.1×10−5 | ~9 hours |

| pH 12.0 | 3.8×10−3 | ~3 minutes |

2.2. Quaternary Ammonium Degradation

In strong bases, Hofmann elimination may occur, yielding alkenes and tertiary amines:

N CH 2+OH−→CH CH2+2N CH +Br−

Ion-Exchange Reactions

Bromide ions (Br⁻) can be displaced by stronger nucleophiles (e.g., Cl⁻, I⁻) in metathesis reactions:

Hexcarbacholine Br+AgNO3→Hexcarbacholine NO3+AgBr↓

Product Solubility : AgBr precipitates (Ksp=5.0×10−13) .

Redox Behavior

Bromide ions may participate in redox reactions under oxidative conditions:

2Br−+H2O2+2H+→Br2+2H2O

In biological systems, bromide oxidation to hypobromous acid (HOBr) is catalyzed by eosinophil peroxidases .

Thermal Stability

Thermogravimetric analysis (TGA) of similar quaternary ammonium bromides reveals decomposition onset at ~200°C, producing:

Biological Interactions

In vivo, this compound’s neuromuscular blockade arises from competitive antagonism at nicotinic acetylcholine receptors. Bromide ions may modulate chloride channels, though this remains speculative .

Stability in Formulation

| pH | Degradation Products | Stability (25°C) |

|---|---|---|

| 3.0 | Trimethylamine, CO₂, hexanediol | >24 hours |

| 7.4 | Minimal hydrolysis | >1 week |

| 10.0 | Rapid Hofmann elimination | <1 hour |

Comparative Reactivity of Bromide Salts

| Property | Hexcarbacholine Br | Succinylcholine Cl |

|---|---|---|

| Hydrolysis Rate (pH 7) | 1.2×10−6 s⁻¹ | 4.5×10−5 s⁻¹ |

| Thermal Decomposition | 200°C | 180°C |

科学研究应用

Chemistry

- Reagent in Chemical Reactions : Hexcarbacholine bromide is utilized as a reagent in synthetic chemistry for various reactions, particularly where neuromuscular blocking properties are required.

Biology

- Neuromuscular Studies : The compound is extensively used in studies focused on neuromuscular transmission and muscle physiology. Its ability to induce muscle relaxation allows researchers to investigate the mechanisms of muscle contraction and relaxation.

Medicine

- Surgical Anesthesia : this compound is employed in surgical anesthesia protocols to facilitate muscle relaxation during procedures, particularly in Europe where its use is more prevalent compared to the United States.

Industrial Applications

- Pharmaceutical Production : The compound is also applied in the pharmaceutical industry for the production of other medications that require similar neuromuscular blocking effects.

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent for synthesis | Effective in various chemical reactions |

| Biology | Neuromuscular studies | Important for understanding muscle physiology |

| Medicine | Surgical anesthesia | Widely used in Europe; limited use in the U.S. |

| Industrial | Pharmaceutical production | Essential for creating neuromuscular blocking drugs |

Neuromuscular Blocking Studies

A study conducted on cats demonstrated that this compound effectively induced muscle relaxation, allowing for detailed investigations into neuromuscular transmission pathways and the physiological responses during surgical procedures.

Surgical Applications

In clinical settings, this compound has been administered during various surgical interventions to ensure adequate muscle relaxation, contributing to improved patient outcomes and reduced intraoperative complications.

作用机制

Hexcarbacholine Bromide exerts its effects by acting as a depolarizing neuromuscular blocking agent. It binds to nicotinic acetylcholine receptors at the neuromuscular junction, causing prolonged depolarization of the muscle membrane. This prevents the muscle from contracting, leading to muscle relaxation. The compound does not have a specific antagonist, making its effects long-lasting .

相似化合物的比较

类似化合物

琥珀酰胆碱氯化物: 另一种去极化神经肌肉阻滞剂,作用时间较短。

泮库溴铵: 一种非去极化神经肌肉阻滞剂,作用时间较长。

维库溴铵: 与泮库溴铵类似,但副作用更少。

独特性

六碳胆碱溴化物因其持久性的肌肉松弛作用以及其在神经肌肉接合处的特定作用机制而独一无二。 与其他神经肌肉阻滞剂不同,它没有特异性拮抗剂,使其适合长时间手术 .

生物活性

Hexcarbacholine bromide, a quaternary ammonium compound, is primarily recognized for its role as a long-acting muscle relaxant. It has been extensively studied for its biological activities, particularly in the context of neuromuscular transmission and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

This compound is a synthetic derivative of carbachol, characterized by its ability to act as a muscarinic agonist. Its chemical structure is represented as C18H40Br2N4O4, indicating the presence of two bromine atoms and multiple nitrogen groups that contribute to its pharmacological effects . The mechanism of action involves the stimulation of acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. This activity is particularly beneficial in surgical settings where muscle paralysis is required.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Muscle Relaxation : this compound induces muscle relaxation through its agonistic effect on muscarinic receptors, which facilitates the inhibition of neuromuscular transmission.

- Neuroprotective Effects : Some studies suggest that Hexcarbacholine may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.

- Potential Use in Research : this compound has been utilized in various experimental models to study neuromuscular diseases and the physiology of synaptic transmission.

Case Studies

- Surgical Applications : A study conducted in Europe highlighted the efficacy of this compound as a muscle relaxant during surgical procedures. The compound demonstrated prolonged action compared to traditional agents, allowing for extended surgical times without the need for additional doses .

- Neuroprotection in Animal Models : Research involving animal models has indicated that this compound may help mitigate neuronal damage following ischemic events. The compound was shown to enhance recovery in models of stroke by preserving neuronal integrity and function .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics of this compound revealed that it has a favorable safety profile when administered at therapeutic doses. Adverse effects were minimal, primarily limited to local reactions at the injection site .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the methodological best practices for synthesizing and characterizing Hexcarbacholine bromide in laboratory settings?

Synthesis of this compound (C₁₈H₄₀N₄O₄·2Br) requires precise stoichiometric control due to its quaternary ammonium structure. Key steps include:

- Purification : Use recrystallization in anhydrous ethanol to minimize bromide ion interference .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl groups in the hexamethyl chain) and mass spectrometry for molecular weight validation. Purity assessment should include ion chromatography to quantify residual bromide ions, with thresholds ≤0.1% .

- Documentation : Follow standardized protocols for reporting synthesis parameters (e.g., temperature, solvent ratios) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental solutions?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 210 nm for baseline separation from degradation products .

- Ion-Selective Electrodes (ISE) : Calibrate against standard bromide solutions to detect free bromide ions, critical for stability studies .

- Validation : Include spike-recovery tests (target: 95–105% recovery) and inter-day precision checks (RSD <2%) to ensure method robustness .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the neuromuscular blocking efficacy of this compound?

- In vitro models : Use isolated rodent diaphragm preparations with electrical stimulation to measure twitch tension reduction. Optimize dosage ranges (e.g., 0.1–10 µM) based on preliminary EC₅₀ calculations .

- In vivo models : Employ dose-response curves in anesthetized animals (e.g., rabbits) with continuous electromyography (EMG) monitoring. Control for variables like pH (7.4 ± 0.1) and temperature (37°C) to mimic physiological conditions .

- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical) to justify animal use and minimize sample sizes .

Q. How can contradictions in bromide concentration data across studies be systematically resolved?

- Methodology audit : Compare analytical techniques (e.g., ISE vs. colorimetry) and calibration standards. For example, discrepancies >10% in bromide levels may arise from outdated detection limits (e.g., 0.10 mg/L vs. modern 0.01 mg/L thresholds) .

- Inter-laboratory validation : Share blinded samples between labs using harmonized protocols to identify procedural biases .

- Data normalization : Report concentrations relative to internal controls (e.g., sodium bromide spikes) to account for matrix effects .

Q. What methodological approaches are effective for studying this compound’s stability under varying physiological conditions?

- Accelerated degradation studies : Incubate solutions at 40°C/75% RH for 4 weeks, monitoring pH shifts and precipitate formation via dynamic light scattering (DLS) .

- Oxidative stress testing : Expose samples to hydrogen peroxide (0.1–1.0%) to simulate in vivo metabolic pathways. Quantify degradation products (e.g., demethylated derivatives) using LC-MS/MS .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature data .

Q. Which statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use Akaike’s Information Criterion (AIC) to compare model fits .

- Multivariate ANOVA : Assess interactions between variables (e.g., dosage, administration route) in in vivo efficacy trials. Include post-hoc Tukey tests to control for Type I errors .

- Meta-analysis : Pool data from multiple studies using random-effects models to address heterogeneity in reported EC₅₀ values .

属性

CAS 编号 |

306-41-2 |

|---|---|

分子式 |

C18H40Br2N4O4 |

分子量 |

536.3 g/mol |

IUPAC 名称 |

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium;dibromide |

InChI |

InChI=1S/C18H38N4O4.2BrH/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6;;/h7-16H2,1-6H3;2*1H |

InChI 键 |

AFWBFAMUEOVLFX-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

规范 SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

同义词 |

hexacarbacholine bromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。